molecular formula C10H12BrNO2S B1277027 1-((3-Bromophenyl)sulfonyl)pyrrolidine CAS No. 214210-14-7

1-((3-Bromophenyl)sulfonyl)pyrrolidine

Cat. No. B1277027
M. Wt: 290.18 g/mol
InChI Key: SAGKQVHXBDTCPH-UHFFFAOYSA-N
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Description

The compound "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is a chemical species that can be inferred to have a pyrrolidine ring, a sulfonamide group, and a bromophenyl moiety. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful in the construction of various enantiomerically pure compounds, as indicated by the utility of related chiral pyrrolidinyl sulfonamides .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions with activated bromides and 1,3-dicarbonyl compounds, as seen in the production of chiral pyrrolidinyl sulfonamides . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and chlorophenylsulfonyl-substituted pyrrolidines has been reported, which proceeds under mild conditions . These methods could potentially be adapted for the synthesis of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is not directly reported, the crystal structure of a related bromophenyl compound has been determined by X-ray diffraction, providing insights into the possible configuration and stereochemistry of bromophenyl-containing compounds . The molecular structure of such compounds is crucial for understanding their reactivity and the mechanisms of their formation.

Chemical Reactions Analysis

Compounds with a sulfonamide group, such as "1-((3-Bromophenyl)sulfonyl)pyrrolidine," can participate in various chemical reactions. For instance, sulfonamides have been used in cross-coupling reactions with bromopyridines catalyzed by copper complexes . Moreover, phenyl α-bromovinyl sulfone, which shares structural similarities with the compound , has been shown to undergo cycloadditions with azomethine ylides, leading to pyrrolidine derivatives . These reactions highlight the potential reactivity of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" in forming new bonds and generating complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" can be inferred from related compounds. Sulfonamides typically have distinct solubility profiles and can form hydrogen bonds due to the presence of the sulfonyl group . The presence of the bromophenyl group may also influence the compound's boiling point, density, and refractive index, as seen in other brominated aromatic compounds . These properties are essential for the purification and characterization of the compound and for predicting its behavior in different environments.

Scientific Research Applications

Medicinal Chemistry Applications

  • Selective RORγt Inverse Agonists : The compound has been used in developing selective, orally active RORγt inverse agonists. These agonists exhibit high selectivity and desirable pharmacokinetic properties, showing potential in pharmacodynamic models and therapeutic applications (Duan et al., 2019).

  • Antimicrobial Activity : Some derivatives of 1-((3-Bromophenyl)sulfonyl)pyrrolidine have shown significant antimicrobial activity, indicating potential utility in developing new antimicrobial agents (Zareef et al., 2008).

  • Enantioselective Bromoaminocyclization : The compound has been utilized in enantioselective bromoaminocyclization, leading to the preparation of enantioenriched pyrrolidines, which could be further oxidized into lactams. This highlights its role in synthesizing chiral compounds (Zhou et al., 2011).

Material Science Applications

  • Highly Luminescent Polymers : Derivatives of 1-((3-Bromophenyl)sulfonyl)pyrrolidine have been incorporated into polymers to create highly luminescent materials, demonstrating potential in optical and electronic applications (Zhang & Tieke, 2008).

Organic Synthesis Applications

  • Synthesis of Tetrahydropyridine Derivatives : The compound has been involved in synthesizing sulfonated tetrahydropyridine derivatives, showcasing its utility in creating diverse organic structures (An & Wu, 2017).

  • Catalytic Enantioselective Cycloaddition : It plays a role in the enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones, useful in synthesizing enantioenriched 3-sulfonyl cycloadducts (Llamas, Gómez Arrayás, & Carretero, 2006).

properties

IUPAC Name

1-(3-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKQVHXBDTCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428438
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromophenyl)sulfonyl)pyrrolidine

CAS RN

214210-14-7
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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